Cyclopentanepentanoic acid, a-amino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

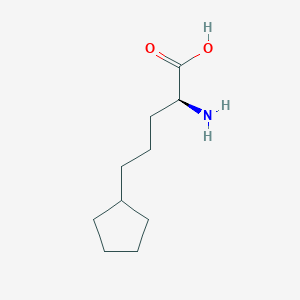

Cyclopentanepentanoic acid, a-amino-, also known as 2-Amino-5-cyclopentylpentanoic acid, is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a cyclopentane ring attached to a pentanoic acid chain with an amino group at the alpha position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanepentanoic acid, a-amino-, typically involves the use of cyclopentane derivatives and appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method involves the ring-closing metathesis of a polysubstituted diene intermediate, followed by stereoselective aza-Michael functionalization of the resulting cyclopent-1-ene-1-carboxylic acid ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanepentanoic acid, a-amino-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or other amino derivatives.

Scientific Research Applications

Cyclopentanepentanoic acid, a-amino-, has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which cyclopentanepentanoic acid, a-amino-, exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and stability. Additionally, the cyclopentane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Cyclopentane β-amino acids: These compounds share a similar cyclopentane ring structure but differ in the position and nature of the functional groups.

Cyclohexane derivatives: Similar in structure but with a six-membered ring instead of a five-membered ring.

Uniqueness

Cyclopentanepentanoic acid, a-amino-, is unique due to its specific combination of a cyclopentane ring and a pentanoic acid chain with an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Cyclopentanepentanoic acid, α-amino- is a cyclic amino acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and metabolic research. This article reviews the current understanding of its biological activity, highlighting key studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

Cyclopentanepentanoic acid, α-amino- is characterized by its unique cyclic structure which influences its biological interactions. The presence of the amino group enhances its solubility and reactivity, making it a candidate for various biochemical applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of cyclic peptides related to cyclopentanepentanoic acid. For instance, a study demonstrated that cyclic d,l-alpha-peptides exhibited significant antibacterial activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with minimum inhibitory concentrations (MICs) below 12 µg/ml. In vivo models showed a reduction in bacterial load by 2.1 to 3.0 log units following treatment with these peptides at doses of 8 mg/kg .

Table 1: Antimicrobial Efficacy of Cyclic Peptides

| Compound | MIC (µg/ml) | Effective Dose (mg/kg) | Bacterial Load Reduction (log units) |

|---|---|---|---|

| Cyclic d,l-alpha-peptide 1 | <12 | 4.0 - 6.7 | 2.1 - 3.0 |

| Cyclic d,l-alpha-peptide 2 | <12 | 4.0 - 6.7 | 2.1 - 3.0 |

| Cyclic d,l-alpha-peptide 3 | <12 | 4.0 - 6.7 | 2.1 - 3.0 |

Metabolic Effects

Research has also explored the metabolic implications of cyclopentanepentanoic acid derivatives. A study on branched-chain amino acids (BCAAs) indicated that metabolic pathways involving these compounds are crucial for energy production and protein synthesis in cells . The incorporation of cyclopentanepentanoic acid into peptide structures may influence these metabolic pathways, potentially enhancing the physiological effects of the resulting peptides.

Case Study: Antimicrobial Peptide Development

In a notable case study, researchers synthesized a new cyclic γ-amino acid based on the cyclopentane structure, referred to as AMCP. This compound was evaluated for its conformational behavior within α/γ-peptides and demonstrated moderate populations of helical conformations in non-polar solvents, suggesting its potential utility in drug design .

Case Study: GABA-Aminotransferase Inhibition

Another significant application involves the development of inhibitors for GABA-aminotransferase (GABA-AT). A derivative of cyclopentanepentanoic acid was found to be highly effective in inhibiting GABA-AT, showcasing a therapeutic potential far exceeding that of existing treatments like vigabatrin . This highlights the importance of structural modifications in enhancing biological activity.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(2S)-2-amino-5-cyclopentylpentanoic acid |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |

InChI Key |

YCUIVRCODIZNQZ-VIFPVBQESA-N |

Isomeric SMILES |

C1CCC(C1)CCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCC(C1)CCCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.